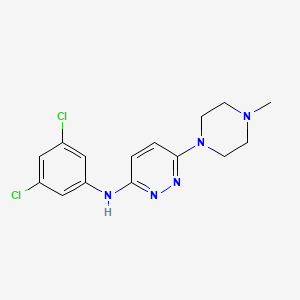

N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine

CAS No.: 61472-06-8

Cat. No.: VC17329209

Molecular Formula: C15H17Cl2N5

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61472-06-8 |

|---|---|

| Molecular Formula | C15H17Cl2N5 |

| Molecular Weight | 338.2 g/mol |

| IUPAC Name | N-(3,5-dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine |

| Standard InChI | InChI=1S/C15H17Cl2N5/c1-21-4-6-22(7-5-21)15-3-2-14(19-20-15)18-13-9-11(16)8-12(17)10-13/h2-3,8-10H,4-7H2,1H3,(H,18,19) |

| Standard InChI Key | SXCFOUDTMJXCGC-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN(CC1)C2=NN=C(C=C2)NC3=CC(=CC(=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s empirical formula is C₁₅H₁₆Cl₂N₆, with a molecular weight of 363.24 g/mol. Its structure integrates three key components:

-

A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms).

-

A 4-methylpiperazine group attached to the pyridazine ring at position 6.

-

A 3,5-dichlorophenyl group linked via an amine bond at position 3 .

Structural Analogs and Derivatives

Derivatives of 6-(4-methylpiperazin-1-yl)pyridazin-3-amine, such as those modified with phenylaminomethylene groups, have been reported as potent CDK4 inhibitors . The addition of the 3,5-dichlorophenyl moiety likely enhances binding affinity to kinase domains due to hydrophobic interactions and halogen bonding .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves sequential functionalization of the pyridazine ring:

-

Amination at Position 3:

-

Introduction of 4-Methylpiperazine at Position 6:

Example Reaction Scheme:

Purification and Characterization

-

Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .

-

Characterization:

Physicochemical Properties

Research Trends and Future Directions

Recent patents highlight modifications to the pyridazine scaffold to enhance blood-brain barrier penetration for neuro-oncology applications . Computational studies suggest that fluorination of the dichlorophenyl group could improve metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume